

1,5-Dimethyl-2-(propan-2-yl)azepane: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name:	1,5-Dimethyl-2-(propan-2-yl)azepane
CAS No.:	6301-55-9
Cat. No.:	B14012048

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Part 1: Chemical Identity & Core Attributes[1][2]

1,5-Dimethyl-2-(propan-2-yl)azepane is a tertiary amine belonging to the azepane (hexamethyleneimine) class. Structurally, it is the N-methylated, ring-expanded analog of the terpene menthane, characterized by a seven-membered nitrogenous ring substituted with an isopropyl group at the C2 position and a methyl group at the C5 position.

Nomenclature & Identifiers

Attribute	Details
CAS Number	6301-55-9
IUPAC Name	1,5-Dimethyl-2-(propan-2-yl)azepane
Common Synonyms	1,5-Dimethyl-2-isopropylazepane; N-Methyl-2-isopropyl-5-methylazepane; N-Methylhomomenthylamine; 2-Isopropyl-1,5-dimethylhexamethyleneimine
Molecular Formula	C ₁₁ H ₂₃ N
Molecular Weight	169.31 g/mol
SMILES	CN1C(C(C)C)CCC(C)CC1
InChI Key	(Isomer specific, typically derived from l-Menthone)

Structural Analysis

The compound features a flexible seven-membered ring. The C2-isopropyl and C5-methyl substitution pattern is inherited from the chiral pool precursor menthone (2-isopropyl-5-methylcyclohexanone). Consequently, the stereochemistry at C2 and C5 is fixed by the starting material, typically resulting in the (2S,5R) or (2R,5S) configuration depending on the menthone enantiomer used.

Part 2: Synthesis & Mechanistic Pathways

The synthesis of **1,5-dimethyl-2-(propan-2-yl)azepane** is a classic example of terpene-derived heterocycle construction. The primary route involves the Schmidt ring expansion of menthone, followed by reduction and N-methylation.

Experimental Workflow

Step 1: Schmidt Rearrangement (Ring Expansion)

- Precursor: Menthone (2-isopropyl-5-methylcyclohexanone).

- Reagents: Sodium Azide (NaN_3), Polyphosphoric Acid (PPA) or H_2SO_4 .
- Mechanism: The reaction proceeds via the migration of the more substituted carbon center (C2-isopropyl) to the nitrogen atom, adhering to electronic and steric migratory aptitudes. This regioselectivity yields the lactam 7-isopropyl-4-methylazepan-2-one (often numbered as 2-isopropyl-5-methyl-7-azepanone depending on nomenclature conventions).

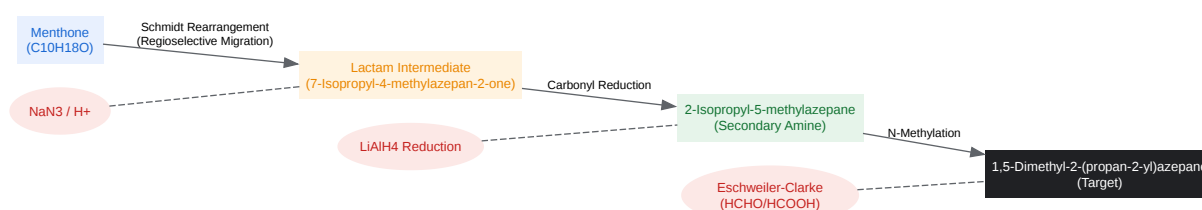
Step 2: Lactam Reduction

- Reagent: Lithium Aluminum Hydride (LiAlH_4) in THF.
- Transformation: The carbonyl group is reduced to a methylene group, yielding the secondary amine 2-isopropyl-5-methylazepane.

Step 3: N-Methylation (Eschweiler-Clarke)

- Reagents: Formic Acid (HCOOH), Formaldehyde (HCHO).
- Transformation: Reductive alkylation of the secondary amine to the target tertiary amine.

Reaction Pathway Diagram



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Caption: Step-wise synthesis of **1,5-Dimethyl-2-(propan-2-yl)azepane** from Menthone via Schmidt rearrangement and reductive alkylation.

Part 3: Applications & Pharmacological Context

Chiral Building Block

Due to the conservation of stereocenters from menthone, this azepane derivative serves as a valuable chiral scaffold in asymmetric synthesis. The bulky isopropyl group at C2 provides significant steric shielding, making it a potential candidate for:

- **Chiral Ligands:** For enantioselective metal-catalyzed reactions.
- **Chiral Auxiliaries:** In the resolution of racemic acids or as a base in stereoselective deprotonations.

Pharmaceutical Relevance

Azepane rings are privileged structures in medicinal chemistry, found in drugs like Tolazamide and Cetiedil. The 1,5-dimethyl-2-isopropylazepane scaffold specifically investigates:

- **Analgesic Activity:** Derivatives of the intermediate lactam and the amine itself have been screened for analgesic properties, often exhibiting activity profiles distinct from their piperidine analogs due to the conformational flexibility of the seven-membered ring.
- **Ganglionic Blockade:** Structurally related tertiary amines (e.g., Mecamylamine) act as nicotinic acetylcholine receptor antagonists. The steric bulk of the isopropyl group in this azepane suggests potential for receptor modulation.

Part 4: Handling & Safety Protocol

Warning: As a tertiary amine, this compound is likely basic and potentially an irritant. Standard laboratory safety protocols for organic amines must be strictly followed.

Hazard Class	Precautionary Measure
Corrosivity	Amines can cause skin burns and eye damage. Wear nitrile gloves and safety goggles.
Volatility	Use in a well-ventilated fume hood to avoid inhalation of vapors.
Storage	Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxidation or carbonate formation from atmospheric CO ₂ .

Self-Validating Purity Check:

- NMR Verification: The ¹H NMR spectrum should show a characteristic doublet for the isopropyl methyls (approx. 0.9 ppm) and a singlet for the N-methyl group (approx. 2.3 ppm). [1] The absence of a signal around 3.0-4.0 ppm (characteristic of alpha-lactam protons) confirms complete reduction of the intermediate.
- TLC Monitoring: The tertiary amine will exhibit a distinct R_f value compared to the secondary amine precursor (visualize with Dragendorff's reagent or Iodine).

References

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- Smith, P. A. S. (1948). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society.

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Sources

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